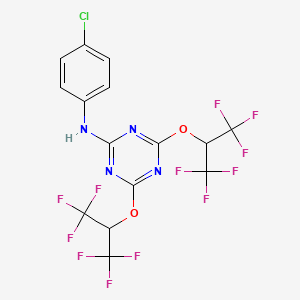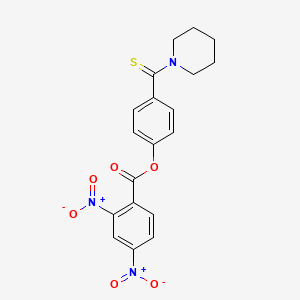![molecular formula C28H26N2O6S B11663747 (5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy, phenyl, and diazinane groups, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and phenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
The unique combination of methoxy, phenyl, and diazinane groups in (5Z)-5-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE sets it apart from other similar compounds
Propiedades
Fórmula molecular |
C28H26N2O6S |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H26N2O6S/c1-18-4-11-22(12-5-18)37-15-14-36-24-13-6-19(17-25(24)35-3)16-23-26(31)29-28(33)30(27(23)32)20-7-9-21(34-2)10-8-20/h4-13,16-17H,14-15H2,1-3H3,(H,29,31,33)/b23-16- |
Clave InChI |
GLGWRMGDBYJIMP-KQWNVCNZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)
![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663717.png)
![5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663718.png)

![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
![N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663725.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)
